1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
CAS No.: 244641-23-4
Cat. No.: VC20767898
Molecular Formula: C12H21NO3S2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone - 244641-23-4](/images/no_structure.jpg)
Specification
CAS No. | 244641-23-4 |
---|---|
Molecular Formula | C12H21NO3S2 |
Molecular Weight | 291.4 g/mol |
IUPAC Name | 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone |
Standard InChI | InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3 |
Standard InChI Key | NHWXBVUAMMVKNN-UHFFFAOYSA-N |
SMILES | CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
Canonical SMILES | CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C |
Introduction
Synonyms
-
Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-(pyrrol)-3-yl)methyl] Ester
-
1-Acetyl-2,2,5,5-tetramethyl-3-(pyrroline)-3-methyl Methanethiosulfonate
-
Synthesis Methods
The synthesis of 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone typically involves multistep organic reactions that may include:
-
Formation of the pyrrolidine core through cyclization reactions.
-
Introduction of the tetramethyl groups via alkylation processes.
-
Attachment of the methylsulfonyl sulfanyl group through nucleophilic substitution.
-
Biological Activity and Applications
Research indicates that compounds similar to 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone exhibit significant biological activity. They are often employed as spin labels in electron paramagnetic resonance (EPR) spectroscopy due to their ability to selectively label thiol groups in proteins.
Potential Applications
-
Spin Labeling: Utilized in EPR studies to investigate protein dynamics.
-
Therapeutic Agents: Investigated for potential roles in drug development due to their unique structural properties.
-
Safety and Handling
The compound is classified under safety regulations due to its potential irritant properties. Proper handling procedures should be followed to avoid skin and eye contact.
Safety Data
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H318 | Causes serious eye damage |
1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone is a notable compound within organic chemistry with diverse applications in biochemical research and potential therapeutic uses. Its unique structure allows for specific interactions in biological systems, making it a valuable subject for further study.
-
References
This article synthesizes information from various scientific literature sources and databases such as PubChem and specialized chemical safety resources to provide an authoritative overview of the compound's characteristics and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume